3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-bromo-3-azabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes a bromine atom and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves the reaction of a suitable azabicycloheptane precursor with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the bromination of the azabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for reduction reactions.
Potassium Permanganate (KMnO4): Oxidizing agent for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Reduction Products: The corresponding amine is a major product of reduction reactions.
Oxidation Products: Oxidation of the benzyl group yields benzaldehyde or benzoic acid.
Scientific Research Applications
3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.0]heptane-2,4-dione: Lacks the benzyl and bromine substituents, making it less reactive in certain chemical reactions.
3-Benzyl-1-chloro-3-azabicyclo[3.2.0]heptane-2,4-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12BrNO2 |
---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C13H12BrNO2/c14-13-7-6-10(13)11(16)15(12(13)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
RTRNIAZLONNXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C(=O)N(C2=O)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.